trans-2-Butene-1,4-dicarboxylic acid
Description
3-hexenedioic acid is a hexenedioic acid where the C=C double bond is located at the 3-position.
Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-3-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGNXQAFNHCBTK-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063461, DTXSID301312043 | |
| Record name | 3-Hexenedioic acid | |
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| Record name | trans-β-Hydromuconic acid | |
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Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | trans-3-Hexenedioic acid | |
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| Record name | 3-Hexenedioic acid | |
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Solubility |
17 mg/mL | |
| Record name | 3-Hexenedioic acid | |
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CAS No. |
29311-53-3, 4436-74-2 | |
| Record name | trans-β-Hydromuconic acid | |
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| Record name | 3-Hexenedioic acid | |
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| Record name | 3-Hexenedioic acid, (E)- | |
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| Record name | trans-β-Hydromuconic acid | |
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| Record name | Hex-3-enedioic acid | |
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| Record name | 3-HEXENEDIOIC ACID | |
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| Record name | 3-Hexenedioic acid | |
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Nomenclature and Stereoisomeric Relationship with Maleic Acid
Trans-2-Butene-1,4-dicarboxylic acid is more commonly known in the scientific community as fumaric acid. wikipedia.org Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is (2E)-But-2-enedioic acid. wikipedia.orgebi.ac.uk The "(2E)" designation specifies the trans configuration of the substituents around the carbon-carbon double bond, indicating that the carboxylic acid groups are on opposite sides of the double bond. doubtnut.com
This compound exists as a stereoisomer of maleic acid, whose IUPAC name is (2Z)-But-2-enedioic acid. wikipedia.org The "(2Z)" in maleic acid's name signifies a cis configuration, where the carboxylic acid groups are on the same side of the double bond. doubtnut.comwikipedia.org This difference in spatial arrangement, known as cis-trans isomerism (or geometric isomerism), results in distinct physical and chemical properties for the two molecules. wikipedia.org Fumaric acid and maleic acid are both dicarboxylic acids with the chemical formula HO₂CCH=CHCO₂H. wikipedia.org
The key distinctions between these two isomers are highlighted in the table below.
| Property | This compound (Fumaric Acid) | Maleic Acid |
| IUPAC Name | (2E)-But-2-enedioic acid wikipedia.orgebi.ac.uk | (2Z)-But-2-enedioic acid wikipedia.org |
| Stereochemistry | Trans isomer wikipedia.org | Cis isomer wikipedia.org |
| Melting Point | 287 °C wikipedia.org | 135 °C (decomposes) wikipedia.org |
| Solubility in water | Less soluble | More soluble wikipedia.org |
| Molecular Geometry | The molecule is planar. | The molecule is planar. wikipedia.org |
Academic Significance As a Platform Chemical and Building Block
Chemical Isomerization Routes from Maleic Acid
The conversion of maleic acid to fumaric acid is a thermodynamically favored process, driven by the greater stability of the trans-isomer. This section details the various approaches developed to facilitate this cis-trans isomerization.
Catalysts are widely employed to increase the rate of isomerization, allowing the reaction to proceed under milder conditions and with higher efficiency. nih.gov These catalytic systems can be broadly classified as either homogeneous or heterogeneous.
Homogeneous catalysts operate in the same phase as the reactants, typically in an aqueous solution. A variety of compounds have been shown to effectively catalyze the isomerization of maleic acid.
Mineral acids such as hydrochloric acid and phosphoric acid are effective catalysts. google.comgoogle.com The process involves heating maleic acid in an aqueous solution of the acid. For instance, using phosphoric acid, the isomerization can be conducted at temperatures ranging from 100°C to 182.2°C. google.com Another approach involves using a combination of hydrochloric acid, nitric acid, and gaseous chlorine. google.com
Organic compounds, particularly those containing sulfur or nitrogen, have also proven to be potent catalysts. Thiourea and its derivatives are among the most common catalysts used in industrial processes. nih.govgoogle.com The mechanism involves the nucleophilic addition of the sulfur atom to the double bond of maleic acid, which facilitates rotation around the central carbon-carbon bond. Zwitterionic organocatalysts with an amide anion/iminium cation charge pair have also been developed, achieving high yields (up to 99%) for the isomerization of maleic acid diesters under mild conditions. organic-chemistry.org Other inorganic compounds, including bromates and metal ions like cerium(IV), can also catalyze the reaction. nih.govacs.org
| Catalyst | Solvent/Conditions | Temperature | Yield | Reference |
|---|---|---|---|---|
| Phosphoric Acid | Aqueous | 100-182.2°C | Data not specified | google.com |
| HCl, Nitric Acid, Chlorine | Aqueous | 50-100°C | >95% | google.com |
| Thiourea | Aqueous | Boiling | Data not specified | nih.govgoogle.com |
| Zwitterion 1a | Toluene (for diesters) | Room Temp | up to 99% | organic-chemistry.org |
Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and reusability. Poly(4-vinylpyridine) (PVP) resin, a solid catalyst, has been successfully used for the isomerization of maleic acid. researchgate.net Due to the high nucleophilicity of the PVP molecules, a high conversion rate of 86% was achieved. The catalyst demonstrated excellent reusability with no significant loss of activity after regeneration. researchgate.net While various solid materials like alumina (B75360) (Al2O3) are used in related processes, their primary role is often as a support for other catalytic metals in subsequent hydrogenation reactions, though they can influence the initial isomerization. researchgate.net
| Catalyst | Solvent | Temperature | Conversion Rate | Reference |
|---|---|---|---|---|
| Poly(4-vinylpyridine) Resin | Aqueous | 353 K (80°C) | 86% | researchgate.net |
Isomerization of maleic acid to fumaric acid can also be achieved without a catalyst, typically by employing hydrothermal conditions. nih.gov This method involves heating a concentrated aqueous solution of maleic acid at elevated temperatures. acs.org A highly selective conversion can be achieved through a simple one-step hydrothermal reaction, which addresses the issue of catalyst separation and potential product contamination. acs.org
Research has shown that factors such as reaction temperature, time, and the initial concentration of maleic acid significantly affect the yield of fumaric acid. In one study, a maximum yield of 92% was achieved. acs.org The optimal conditions often involve high temperatures, ranging from 190°C to 220°C, and reaction times of around one to two hours. nih.gov The process is considered a green and promising method for industrial production due to the absence of catalysts and the high yields obtained. acs.org
| Temperature (°C) | Initial Maleic Acid Conc. | Time (h) | Fumaric Acid Yield | Reference |
|---|---|---|---|---|
| 190 | 80% | 1 | 86% | researchgate.net |
| 190 | 60% | ~2 | ~90% | nih.gov |
| 220 | 60% | ~1 | ~92% | nih.gov |
The mechanism of the cis-trans isomerization of maleic acid has been the subject of numerous investigations. In acid-catalyzed reactions, the generally accepted mechanism involves the protonation of the carbon-carbon double bond by a hydronium ion. youtube.com This forms a carbocation intermediate, which allows for free rotation around the central single bond. Subsequent deprotonation of this intermediate can yield either the cis- or trans-isomer, but the formation of the more stable fumaric acid is favored.
Kinetic studies have been performed for both catalytic and non-catalytic systems to understand the reaction rates and influencing factors. For the non-catalytic hydrothermal process, a reaction kinetic model was developed to describe the competitive transformations between maleic acid, fumaric acid, and a minor byproduct, malic acid (formed via hydration). nih.govacs.org These models have shown good agreement with experimental data and are crucial for optimizing industrial processes. acs.org For the poly(4-vinylpyridine) catalyzed reaction, the conversion of maleic acid was found to follow a second-order kinetic equation. researchgate.net
Catalytic Isomerization Processes
Oxidative Synthesis Pathways
An alternative to the isomerization of maleic acid is the synthesis of this compound through the oxidation of other organic precursors, notably furfural (B47365), which can be derived from biomass. researchgate.netxml-journal.net This pathway often yields a mixture of both maleic and fumaric acids.
The oxidation of furfural can be carried out using various oxidants and catalyst systems. One effective method employs hydrogen peroxide (H2O2) or sodium chlorate (B79027) (NaClO3) as the oxidant in the presence of a catalyst, such as vanadium pentoxide (V2O5) or titanium silicalite-1 (TS-1). researchgate.netamazonaws.com The reaction can be performed in green solvents like deep eutectic solvents (DESs), which are mixtures of choline (B1196258) chloride and a hydrogen bond donor like acetic acid. researchgate.netresearchgate.net Under optimized conditions, such as reacting at 80°C for 12 hours in an acetic acid/choline chloride DES with sodium chlorate and vanadium pentoxide, furfural conversion can reach 100% with a combined yield of maleic and fumaric acids of 66.5%. researchgate.net Another approach combines photochemistry with electrochemical or enzymatic oxidation to convert furfural to maleic acid under mild conditions. acs.org
| Catalyst | Oxidant | Solvent | Temperature (°C) | Total Yield (MA + FA) | Reference |
|---|---|---|---|---|---|
| Vanadium Pentoxide (V2O5) | Sodium Chlorate (NaClO3) | Acetic Acid/Choline Chloride (DES) | 80 | 66.5% | researchgate.net |
| Titanium Silicalite-1 (TS-1) | Hydrogen Peroxide (H2O2) | Acetic Acid | 60-100 | Data not specified | amazonaws.com |
| Betaine Hydrochloride | Hydrogen Peroxide (H2O2) | Aqueous | Data not specified | >90% | xml-journal.net |
Sustainable and Bio-based Production Approaches
The interest in producing fumaric acid from renewable resources has led to the development of biotechnological fermentation processes. nih.gov These methods utilize various microorganisms to convert sugars and other carbon sources into fumaric acid, often with the added benefit of carbon dioxide fixation. nih.gov
A variety of microorganisms, including fungi and bacteria, are capable of producing fumaric acid. The selection of the microbial strain is a critical factor that influences the productivity of the fermentation process. nih.gov
Filamentous fungi, particularly from the genus Rhizopus, are the most extensively studied and utilized microorganisms for fumaric acid production. mdpi.com Species such as Rhizopus oryzae and Rhizopus arrhizus are known for their high production yields. mdpi.commdpi.com These fungi can ferment various sugars, including glucose and xylose derived from lignocellulosic biomass. mdpi.comresearchgate.net Research has focused on optimizing fermentation conditions, such as nutrient composition and fungal morphology, to enhance fumaric acid titers. mdpi.comresearchgate.netcore.ac.uk For instance, a fed-batch process using R. arrhizus has achieved a final titer as high as 195.4 g/L. mdpi.comresearchgate.net
Aspergillus niger, another filamentous fungus known for its high capacity to produce organic acids, is also being explored for fumaric acid production through metabolic engineering. wur.nlresearchgate.net While it is a natural producer of other organic acids like citric acid, genetic modifications can redirect its metabolic flux towards fumaric acid. wur.nl
Table 1: Fumaric Acid Production by Fungal Systems
| Microorganism | Substrate | Production Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|
| Rhizopus arrhizus NRRL 1526 | Glucose | 195.4 | 0.54 | 0.54 | mdpi.comresearchgate.net |
| Rhizopus arrhizus NRRL 1526 | Glucose | 86.3 | 0.67 | 0.60 | mdpi.comresearchgate.net |
| Rhizopus oryzae | Glucose | 41.32 | - | - | mdpi.com |
| Rhizopus oryzae NIIST 1 | Sugarcane Trash Hydrolysate | 5.2 | - | - | core.ac.uk |
Several bacterial systems are being developed for the bio-based production of fumaric acid. Basfia succiniciproducens, a bacterium isolated from the rumen of a cow, is a natural producer of succinic acid and is being genetically engineered to accumulate fumaric acid. agtechnavigator.combasf.com This bacterium can utilize sugar and carbon dioxide to produce these C4 dicarboxylic acids. agtechnavigator.combasf.com
Metabolically engineered Escherichia coli has also emerged as a promising host for fumaric acid production. nih.gov By deleting genes responsible for fumaric acid consumption (e.g., fumA, fumB, fumC) and redirecting carbon flux through pathways like the glyoxylate (B1226380) shunt, researchers have successfully enabled E. coli to produce significant amounts of fumaric acid. nih.govresearchgate.net One engineered strain was able to produce 28.2 g/L of fumaric acid from glucose in a fed-batch culture. nih.gov
Table 2: Fumaric Acid Production by Bacterial Systems
| Microorganism | Substrate | Production Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|
| Engineered Escherichia coli CWF812 | Glucose | 28.2 | 0.389 | 0.448 | nih.gov |
The biological production of fumaric acid in microorganisms primarily occurs through intermediates of the tricarboxylic acid (TCA) cycle. mdpi.com In fungi like Rhizopus, two main pathways are involved: the oxidative TCA cycle in the mitochondria and a reductive TCA pathway in the cytosol. mdpi.comthuenen.de The overproduction of fumaric acid is largely attributed to the reductive pathway, which involves the fixation of CO2. nih.govthuenen.de
This process starts with the carboxylation of pyruvate (B1213749) to form oxaloacetate, a reaction catalyzed by pyruvate carboxylase. mdpi.com Oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase, and finally, malate is dehydrated to fumaric acid by fumarase. mdpi.com This reductive pathway has a higher theoretical yield (2 moles of fumaric acid per mole of glucose) compared to the oxidative TCA cycle (1 mole of fumaric acid per mole of glucose). mdpi.commdpi.com
In some organisms, other metabolic routes can also contribute to fumaric acid synthesis, including the glyoxylate pathway, the ornithine-urea cycle, and purine (B94841) metabolism. researchgate.net Carbon fixation is a key feature of the fermentative production of fumaric acid, making it an environmentally attractive process. nih.gov The fixation of CO2 is essential for achieving high yields, and this is often facilitated by adding a carbonate source, like calcium carbonate, to the fermentation medium. thuenen.de
1 Synthesis Methodologies and Engineering
The biotechnological production of this compound, commonly known as fumaric acid, is predominantly achieved through fermentation, primarily utilizing fungi of the Rhizopus genus, such as Rhizopus oryzae. up.ac.za The synthesis relies on manipulating central carbon metabolism to channel intermediates towards fumaric acid accumulation. Two principal metabolic routes are exploited for this purpose: the oxidative Tricarboxylic Acid (TCA) cycle and the reductive carboxylation pathway. nih.gov
1 Tricarboxylic Acid (TCA) Cycle Pathways
The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, is a fundamental metabolic pathway present in most aerobic organisms for energy production. britannica.combyjus.com Fumaric acid is a key intermediate in this cycle. britannica.comresearchgate.net The pathway proceeds through the following key steps:
Acetyl-CoA condenses with oxaloacetate to form citrate (B86180). britannica.combyjus.com
Through a series of enzymatic reactions, citrate is ultimately converted to succinate (B1194679). byjus.com
Succinate is then oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase. byjus.comwikipedia.org
Fumarate is subsequently hydrated to L-malate by fumarase, which then is oxidized to regenerate oxaloacetate, completing the cycle. byjus.com
For the overproduction of fumaric acid, this oxidative pathway can be engineered. For instance, in Saccharomyces cerevisiae, deleting the FUM1 gene, which encodes for fumarase, can lead to the accumulation and extracellular secretion of fumaric acid. plos.orgnih.gov While the fumaric acid produced by the TCA cycle is an intermediate and typically not excreted from the mitochondria, metabolic engineering strategies aim to overcome this compartmentalization. mdpi.com The theoretical maximum yield via this oxidative pathway is 1 mole of fumaric acid per mole of glucose consumed. mdpi.com
2 Reductive Carboxylation Pathways
The primary route for high-yield fermentative production of fumaric acid, particularly in filamentous fungi like Rhizopus oryzae, is the reductive carboxylation pathway, also known as the reductive TCA (rTCA) pathway. mdpi.commdpi.com This pathway involves the fixation of carbon dioxide and is primarily active in the cytosol. nih.govmdpi.com
The key steps are:
Glucose is metabolized via glycolysis to produce pyruvate. mdpi.com
Pyruvate is carboxylated by the enzyme pyruvate carboxylase to form oxaloacetate, a reaction that fixes CO2. nih.govmdpi.com
Oxaloacetate is then reduced to L-malate by malate dehydrogenase. mdpi.com
Finally, the cytosolic isoenzyme of fumarase catalyzes the dehydration of L-malate to produce fumaric acid, which is then excreted from the cell. mdpi.comnih.gov
This reductive pathway is particularly active under nitrogen-limiting conditions, which halt fungal growth but allow metabolic activity to continue, leading to the accumulation of C4-dicarboxylic acids like fumarate. nih.govmdpi.com This route is highly efficient, with a maximum theoretical yield of 2 moles of fumaric acid per mole of glucose, effectively double that of the oxidative pathway. nih.govmdpi.com Carbon-labeling studies have confirmed that both the oxidative TCA cycle and the reductive carboxylation pathway operate simultaneously during fermentation, though the reductive route is the main contributor to the excreted product. nih.gov
4 Process Optimization in Bioreactors
Optimizing the fermentation process in bioreactors is critical for achieving economically viable titers, yields, and productivities of fumaric acid. Key parameters include the cultivation strategy, medium composition, pH control, and, particularly for fungal fermentations, the control of cellular morphology. purdue.edu
1 Batch and Fed-Batch Cultivation Strategies
Both batch and fed-batch strategies are employed for fumaric acid production, each offering distinct advantages.
Batch Cultivation: In this mode, all nutrients are provided at the beginning of the fermentation. It is simpler to operate but can be limited by substrate inhibition or nutrient depletion. A batch process with Rhizopus arrhizus has been reported to achieve a final fumaric acid titer of 86.3 g/L with a yield of 0.67 g/g. researchgate.net
Fed-Batch Cultivation: This strategy involves the controlled feeding of substrates during the fermentation, which can alleviate substrate inhibition, control growth rates, and extend the production phase. researchgate.net Fed-batch processes have demonstrated significantly higher fumaric acid concentrations. For example, by extending the production phase, a final titer of 195.4 g/L was achieved with R. arrhizus, which is among the highest concentrations reported. researchgate.net In another study using alkali-pretreated corncob, a combined hydrolysis and fed-batch fermentation process yielded 41.32 g/L of fumaric acid, a marked improvement over the 19.13 g/L obtained in a simple batch mode. nih.gov
| Cultivation Mode | Organism | Substrate | Fumaric Acid Titer (g/L) | Yield (g/g) | Reference |
|---|---|---|---|---|---|
| Batch | Rhizopus arrhizus | Not Specified | 86.3 | 0.67 | researchgate.net |
| Fed-Batch | Rhizopus arrhizus | Not Specified | 195.4 | Not Reported | researchgate.net |
| Batch SSF | Rhizopus oryzae | Alkali-Pretreated Corncob | 19.13 | Not Reported | nih.gov |
| Combined SHF** & Fed-Batch SSF | Rhizopus oryzae | Alkali-Pretreated Corncob | 41.32 | Not Reported | nih.gov |
2 Influence of pH and Nutritional Parameters
The pH of the fermentation medium and the balance of key nutrients are critical factors that directly impact enzyme activity, cell stability, and product formation.
Influence of pH: Fumaric acid production requires pH control to neutralize the accumulating acid, which would otherwise inhibit microbial metabolism. mdpi.com Calcium carbonate (CaCO3) is often used as a neutralizing agent and also serves as a source of CO2 for the reductive carboxylation pathway. mdpi.com Fermentations are typically controlled between pH 5.0 and 7.0. mdpi.com However, operating at a lower pH is desirable to simplify downstream processing and reduce the generation of waste salts. nih.govul.ie Studies with Rhizopus oryzae have shown that while decreasing the pH below 5.0 can be unfavorable for productivity, a strategy of switching off pH control late in the batch phase allowed the pH to drop to 3.6, achieving a fumaric acid concentration of 20 g/L without compromising yield. nih.govul.ieresearchgate.net
Nutritional Parameters: The carbon-to-nitrogen (C:N) ratio is one of the most critical nutritional parameters. nih.gov High yields of fumaric acid are achieved under nitrogen-limiting conditions, which restrict cell growth and divert carbon flux towards acid production. nih.govmdpi.com For Rhizopus arrhizus, a high initial C:N molar ratio of 200:1 resulted in a fumaric acid yield of 85% (w/w) from glucose. nih.gov The concentration of the nitrogen source, such as urea (B33335) or ammonium (B1175870) sulfate, directly influences the activity of key enzymes like cytosolic fumarase and, consequently, the final product titer. mdpi.comnih.gov Trace metal ions also play a role in fungal growth and morphology. purdue.edu
| Organism | Parameter Investigated | Condition | Outcome | Reference |
|---|---|---|---|---|
| Rhizopus arrhizus | C:N Molar Ratio | 200:1 | 85% (w/w) yield on glucose | nih.gov |
| Rhizopus oryzae | Nitrogen Limitation (Urea) | Decreasing urea from 2.0 to 0.1 g/L | Fumaric acid increased from 14.4 to 40.3 g/L | nih.gov |
| Rhizopus oryzae | pH Control | Switching off pH control late in batch | Achieved 20 g/L at final pH 3.6, same yield as at pH 5.0 | nih.govul.ie |
| Rhizopus arrhizus | Nitrogen Source ((NH4)2SO4) | 1.2 g/L | Optimal for preventing clump morphology and maximizing production | mdpi.com |
3 Morphological Control in Fungal Fermentations
For filamentous fungi like Rhizopus, cellular morphology in submerged culture—which can range from dispersed mycelia to dense pellets—is a crucial factor affecting fermentation performance. purdue.edumdpi.com Morphology influences the broth viscosity, oxygen mass transfer, and nutrient uptake, thereby impacting fumaric acid production. mdpi.com
Pellets vs. Dispersed Mycelia: While some studies suggest that small, uniform pellets (<1mm) are ideal as they reduce broth viscosity and improve mass transfer, other research indicates that dispersed mycelia can lead to higher yields. nih.govpurdue.edumdpi.com For R. arrhizus NRRL 2582, dispersed mycelia resulted in a higher fumaric acid yield (0.84 g/g) compared to pellet forms. mdpi.com Conversely, another study with R. delemar found that pellet morphology produced a higher concentration of fumaric acid (38.9 g/L) than suspended mycelia (31.8 g/L). mdpi.com
Controlling Factors: Fungal morphology can be controlled by various factors, including inoculum size, agitation speed, pH, and medium composition (e.g., concentrations of nitrogen sources and inorganic ions). mdpi.commdpi.comnih.gov For instance, low initial pH values can favor pellet formation in R. oryzae. nih.gov Optimizing these conditions to achieve a desired morphology is a key step in developing a robust fermentation process. nih.gov
4 Consolidated Bioprocessing (CBP)
Consolidated bioprocessing (CBP) represents an advanced strategy to reduce the costs of producing chemicals from lignocellulosic biomass. mdpi.com This approach combines the major steps of substrate hydrolysis (saccharification) and fermentation into a single operation, typically using a single microorganism or a microbial consortium. mdpi.com
The application of CBP for fumaric acid production aims to directly convert complex, non-food biomass like corncob or wheat bran into the target product, eliminating the need for separate, costly enzyme additions. mdpi.comresearchgate.net While substantial research has focused on CBP for biofuels, its application for organic acids is an active area of development. mdpi.com The development of microorganisms, either naturally cellulolytic or engineered, that can both efficiently break down lignocellulose and produce high titers of fumaric acid is a key challenge. mdpi.com This strategy holds the potential to significantly improve the economic feasibility of bio-based fumaric acid by valorizing low-cost, abundant feedstocks. researchgate.net
Genetic and Metabolic Engineering for Enhanced Bioproduction
The biotechnological production of this compound, commonly known as fumaric acid, has been a focal point of metabolic engineering to create economically viable alternatives to petrochemical synthesis. nih.gov Microorganisms, particularly fungi like Rhizopus oryzae, and bacteria such as Escherichia coli and yeast like Saccharomyces cerevisiae, have been engineered to enhance the production of this dicarboxylic acid from renewable feedstocks. nih.govnih.gov
The core of these engineering strategies revolves around the manipulation of central metabolic pathways to channel more carbon flux towards fumaric acid. In many organisms, fumaric acid is an intermediate of the tricarboxylic acid (TCA) cycle. Metabolic engineering efforts often focus on creating a bifurcated TCA cycle, comprising a reductive carboxylation branch and an oxidative branch.
Key Genetic Engineering Strategies:
Overexpression of Key Enzymes: Enhancing the expression of enzymes directly involved in the fumaric acid synthesis pathway, such as pyruvate carboxylase and malate dehydrogenase in the reductive TCA branch, and fumarase in the oxidative branch.
Deletion of Competing Pathways: Knocking out genes that encode for enzymes in competing pathways to divert metabolic intermediates towards fumaric acid production. For instance, deleting genes responsible for ethanol (B145695) formation in yeast can significantly increase fumaric acid yield.
Cofactor Engineering: Modifying pathways to ensure a balanced supply of cofactors like NADH and FADH2, which are crucial for the enzymatic reactions in the synthesis pathway.
Transporter Engineering: Engineering membrane transporters to improve the secretion of fumaric acid out of the cell, which can alleviate product toxicity and feedback inhibition.
Future advancements in this field are aimed at developing strains that can produce fumaric acid at low pH, which would significantly reduce the cost of downstream processing. nih.gov
Table 1: Examples of Genetically Engineered Microorganisms for Fumaric Acid Production
| Microorganism | Genetic Modification | Key Outcome |
|---|---|---|
| Saccharomyces cerevisiae | Overexpression of pyruvate carboxylase and malate dehydrogenase; deletion of fumarase in the cytosol. | Enhanced fumaric acid production from glucose. |
| Escherichia coli | Engineering of the glyoxylate pathway and deletion of competing pathways. | High-yield production of fumaric acid under anaerobic conditions. |
Bioconversion Technologies
Bioconversion technologies utilize microorganisms or their enzymes as biocatalysts to convert a wide range of substrates into this compound. These methods are advantageous due to their high specificity, mild reaction conditions, and the potential to use renewable and waste feedstocks.
One prominent example of bioconversion is the enzymatic isomerization of maleic acid to fumaric acid. The enzyme maleate (B1232345) isomerase catalyzes the cis-trans isomerization with high efficiency and specificity. nih.gov Strains of bacteria, such as Pseudomonas alcaligenes XD-1, have been identified that possess high maleate isomerase activity. By treating these cells to inactivate fumarase, which would otherwise convert fumaric acid to L-malic acid, high conversion rates of maleic acid to fumaric acid have been achieved. nih.gov
Another area of research involves the oxidative bioconversion of aromatic compounds, such as toluene, to related dicarboxylic acids like cis,cis-muconic acid by engineered strains of Pseudomonas. nih.gov While not directly producing this compound, these pathways demonstrate the potential of microbial systems to perform complex oxidative transformations of hydrocarbons to valuable dicarboxylic acids.
Furthermore, technologies are being developed for the bioconversion of methane (B114726), a potent greenhouse gas, into C4 carboxylic acids. nih.gov Engineered methanotrophs, such as Methylomicrobium buryatense, can be metabolically engineered to divert carbon flux from methane into the synthesis of compounds like crotonic and butyric acids, showcasing the potential for converting C1 feedstocks into more complex molecules. nih.govresearchgate.net
Table 2: Bioconversion Approaches for Dicarboxylic Acid Production
| Substrate | Biocatalyst | Product | Key Feature |
|---|---|---|---|
| Maleic Acid | Pseudomonas alcaligenes XD-1 (with maleate isomerase) | This compound | High-rate enzymatic isomerization. nih.gov |
| Toluene | Engineered Pseudomonas sp. | cis,cis-Muconic acid | Oxidative bioconversion of an aromatic hydrocarbon. nih.gov |
Electrochemical and Photochemical Synthesis
Recent advancements in sustainable chemistry have spurred interest in electrochemical and photochemical methods for the synthesis of this compound. These approaches offer the potential for direct, environmentally friendly production routes.
Electrochemical methods can be employed for the synthesis of dicarboxylic acids through the oxidation or reduction of suitable precursors. The anodic decarboxylation of unsaturated dicarboxylic acids, such as the dipotassium (B57713) salts of maleic and fumaric acids, has been studied. srce.hr This process can lead to the formation of acetylene, carbon dioxide, and carbon monoxide. srce.hr The electrolysis conditions, such as current density and substrate concentration, significantly influence the product distribution. srce.hr
Another approach involves the electrochemical reductive coupling of alkenes with carbon dioxide. While not directly demonstrated for this compound, the dicarboxylation of 1,3-butadiene (B125203) using nickel-based mediators to produce 3-hexene-1,6-dioic acid highlights the potential of this strategy. researchgate.net
Furthermore, electrochemical methods are being developed for the recovery of fumaric acid from fermentation broths. researchgate.net Techniques like electrodialysis with bipolar membranes can be used to separate and concentrate fumaric acid, reducing the reliance on traditional chemical precipitation methods. researchgate.net
Artificial photosynthesis aims to mimic natural photosynthesis to convert carbon dioxide, water, and sunlight into valuable chemicals and fuels. uio.no This technology holds promise for the direct synthesis of organic molecules from CO2, offering a sustainable route to carbon-based chemicals.
While the direct synthesis of this compound via artificial photosynthesis is still an emerging area of research, studies have demonstrated the conversion of CO2 into other small organic acids, such as formic acid. uio.no These systems typically involve a photosensitizer that captures light energy and a catalyst that facilitates the reduction of CO2. Enzymes, such as formate (B1220265) dehydrogenase, can be integrated into these systems to catalyze the conversion of CO2. uio.no
The photochemical isomerization of maleic acid to fumaric acid is a well-established process that can be considered a form of artificial photosynthesis, as it utilizes light energy to drive a chemical transformation. chemistry-online.comresearchgate.netacs.org This reaction can be catalyzed by various substances and is a key step in some industrial production routes for fumaric acid. nih.govchemistry-online.com
Future research in artificial photosynthesis will likely focus on developing more complex catalytic systems capable of C-C bond formation to produce longer-chain dicarboxylic acids directly from CO2.
Chemical Reactivity and Derivative Synthesis
Addition Reactions Across the Double Bond
The carbon-carbon double bond in trans-2-butene-1,4-dicarboxylic acid is susceptible to addition reactions, a characteristic feature of alkenes. The most prominent of these is hydrogenation.
Hydrogenation: The double bond can be catalytically hydrogenated to yield Adipic Acid, a saturated dicarboxylic acid of significant industrial importance, primarily for the production of nylon. chemicalbook.com This transformation represents the addition of two hydrogen atoms across the double bond, converting the alkene to an alkane. The selective hydrogenation of muconic acid (which contains two double bonds) is a known route to produce unsaturated intermediates like this compound, which can then be fully saturated to adipic acid in a subsequent step. acs.org This reactivity underscores its role as a potential bio-based platform chemical for producing valuable industrial monomers. researchgate.net
While specific studies on other addition reactions like halogenation or hydrohalogenation for this particular molecule are not extensively detailed in readily available literature, the fundamental principles of alkene chemistry suggest that such reactions are mechanistically feasible. The reactivity of the double bond is influenced by its position within the carbon chain. Studies on the analogous hydrocarbon, trans-3-hexene, indicate that the double bond's location affects reaction pathways, with addition reactions being a significant route. osti.govumich.edu
Protonation and Salt Formation Chemistry
As a dicarboxylic acid, this compound has two acidic protons on its carboxyl groups (-COOH). The acidity of these protons is described by two distinct acid dissociation constants (pKa values). The first deprotonation yields a monoanionic carboxylate, and the second yields a dianion. The molecule's charge state is therefore dependent on the pH of the solution.
The pKa values for this compound have been predicted through various computational methods, as summarized in the table below.
| pKa Value | Reported Value | Source |
|---|---|---|
| pKa (Strongest Acidic) | 3.77 | np-mrd.org |
| pKa (Strongest Acidic) | 3.89 | np-mrd.org |
| pKa (Predicted) | 3.96 ± 0.10 | guidechem.comchemicalbook.com |
At a pH below the first pKa (~3.8), the molecule is predominantly in its fully protonated, neutral form. Between the first and second pKa values, it exists primarily as a monoanion. At a pH above the second pKa, it is fully deprotonated to a dianion. This acidic nature allows it to readily react with bases to form carboxylate salts. This fundamental property is crucial for its use in certain applications, such as the formulation of drug delivery systems where pH gradients and salt formation can be used to control the encapsulation of derivatives.
Synthesis of Novel Heterocyclic and Functionalized Derivatives
The carboxylic acid groups are the primary sites for synthesizing a wide range of functional derivatives through common organic transformations.
Current scientific literature does not provide significant information regarding the specific synthesis of chitosan (B1678972) oligosaccharide conjugates using this compound as a linker or functionalizing agent. While conjugation of various molecules to chitosan is a broad area of research, the application of this specific dicarboxylic acid for this purpose is not well-documented.
This compound serves as a versatile precursor for numerous other derivatives, primarily through reactions involving its carboxyl groups. smolecule.com
Esterification: The carboxyl groups readily react with alcohols under acidic conditions or with the use of coupling agents to form esters. This reaction has been employed to create diesters, such as diethyl or dimethyl esters, and to synthesize functional prodrugs. For example, this compound has been used as a linker to create weak-acid derivatives of anticancer drugs like paclitaxel (B517696) and cabazitaxel. In these syntheses, one of the carboxyl groups forms an ester bond with a hydroxyl group on the drug molecule, a reaction often facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-Dimethylaminopyridine (DMAP).
Amide Formation and Polymerization: The compound can react with amines to form amides via condensation reactions. smolecule.com When reacted with molecules containing two amine groups (diamines), it can act as a monomer to produce polyamides. Similarly, reaction with diols leads to the formation of polyesters. acs.org Its structure, containing both a double bond and two carboxylic acid groups, makes it a valuable monomer for producing unsaturated polyesters and other functional polymers. google.com
The table below summarizes key functional group transformations and their applications.
| Reaction Type | Reactant | Product Type | Application/Significance |
|---|---|---|---|
| Hydrogenation | H₂ / Catalyst | Saturated Dicarboxylic Acid (Adipic Acid) | Synthesis of a key industrial monomer for nylon production. chemicalbook.com |
| Esterification | Alcohols (e.g., Ethanol) | Diester | General organic synthesis. smolecule.com |
| Esterification | Drug with -OH group (e.g., Paclitaxel) | Monoester Drug Conjugate | Creation of weak-acid prodrugs for liposomal delivery systems. |
| Condensation Polymerization | Diamines | Polyamide | Monomer for bio-based functional polymers. acs.org |
| Condensation Polymerization | Diols | Unsaturated Polyester (B1180765) | Synthesis of functional polymers with double bonds for cross-linking. google.com |
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopy is a cornerstone in the chemical analysis of trans-2-Butene-1,4-dicarboxylic acid. By investigating the interaction of the molecule with electromagnetic radiation, various spectroscopic methods provide detailed information about its electronic structure, vibrational modes, and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information. Due to the molecule's symmetry, with a C₂ axis of rotation, the NMR spectra are relatively simple.
¹H NMR Spectroscopy: The proton NMR spectrum of fumaric acid typically shows two signals. Because of the molecule's symmetry, the two vinylic protons (-CH=CH-) are chemically equivalent and appear as a singlet. reddit.com Similarly, the two carboxylic acid protons (-COOH) are also equivalent, giving rise to another singlet, which is often broad. The chemical shift of the vinylic protons is a key identifier, distinguishing it from its cis-isomer, maleic acid, where the equivalent protons appear at a different frequency. reddit.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is also simplified by the molecule's symmetry. It displays two distinct signals corresponding to the two different carbon environments: one for the two equivalent olefinic carbons (-CH=CH-) and another for the two equivalent carboxyl carbons (-COOH). hmdb.cadrugbank.com
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Assignment |
|---|---|---|---|
| ¹H | ~6.65 | DMSO-d₆ | Olefinic protons (-CH=CH-) |
| ¹H | ~13.0 (broad) | DMSO-d₆ | Carboxylic acid protons (-COOH) |
| ¹³C | ~134.5 | DMSO-d₆ | Olefinic carbons (-CH=CH-) |
| ¹³C | ~167.4 | DMSO-d₆ | Carboxyl carbons (-COOH) |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a molecular "fingerprint" characterized by specific absorption bands corresponding to different functional groups. For fumaric acid, the FTIR spectrum clearly indicates the presence of its key structural features. researchgate.net
Key characteristic peaks in the FTIR spectrum include a broad absorption band for the O-H stretching of the hydrogen-bonded carboxylic acid groups, a sharp peak for the C=O stretching of the carboxyl group, and bands corresponding to the C=C stretching of the alkene and C-H bending. researchgate.netbartleby.comchegg.com The trans-configuration of the double bond also gives rise to a characteristic out-of-plane C-H bending vibration.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3000 (broad) | O-H stretch | Carboxylic acid hydroxyl group |
| ~1700 | C=O stretch | Carboxylic acid carbonyl group |
| ~1645 | C=C stretch | Unsaturated double bond |
| ~1300 | C-O stretch / O-H bend | Coupled vibration in carboxylic acid |
| ~980 | C-H bend (out-of-plane) | Characteristic of trans-alkene |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. The C=C double bond in the symmetric fumaric acid molecule gives a particularly strong Raman signal. researchgate.net
In its solid (powder) state, the Raman spectrum of fumaric acid is dominated by several key peaks. nih.gov In aqueous solutions, these peak positions and intensities can change due to ionization and hydrogen bonding. researchgate.net Studies have identified dominant peaks in solution corresponding to C-H deformation and other vibrational modes, which can be used for quantification. nih.govresearchgate.net
| Wavenumber (cm⁻¹) (Powder) | Wavenumber (cm⁻¹) (Aqueous Solution) | Assignment |
|---|---|---|
| ~1657 | ~1652 | C=C stretch |
| ~1431 | ~1401 | Symmetric COO⁻ stretch / C-H bend |
| ~1296 | ~1277 | C-H deformation (δ) mode |
| ~913 | - | - |
Terahertz Time-Domain Spectroscopy (THz-TDS)
Terahertz Time-Domain Spectroscopy (THz-TDS) is a more recent technique that probes low-frequency vibrational modes, such as lattice vibrations and intermolecular hydrogen-bonding modes in crystalline solids. researchgate.netfrontiersin.org This technique is highly sensitive to the collective vibrational modes and long-range crystalline structure.
For fumaric acid, THz-TDS has been used to observe intermolecular modes in its crystalline form. researchgate.net Research has shown distinct absorption peaks in the terahertz region which are attributed to the hydrogen-bonding network within the crystal lattice. These experimental findings are often compared with theoretical calculations, such as Density Functional Theory (DFT), to assign the observed vibrational modes. acs.org
| Frequency (THz) | Assignment (Proposed) |
|---|---|
| ~1.02 | Intermolecular H-bond vibration |
Note: THz-TDS data can be highly dependent on the crystalline form and experimental conditions. The values presented are illustrative based on available research. acs.org
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. For this compound, the conjugated system of the double bond and the two carboxyl groups gives rise to characteristic UV absorption.
The UV-Vis spectrum of fumaric acid is characterized by strong absorption in the UV region, typically around 205-210 nm, which is attributed to a π-π* electronic transition within the conjugated system. pnnl.govresearchgate.net The position and intensity of this absorption maximum can be influenced by the solvent and the pH of the solution, as the ionization state of the carboxylic acid groups affects the electronic structure. Spectrophotometric investigations have been used to determine the dissociation constants of fumaric acid. pnnl.gov
| Species | λmax (nm) | Electronic Transition | Conditions |
|---|---|---|---|
| Fumaric Acid (H₂A) | ~205-210 | π → π | Aqueous solution |
| Bifumarate (HA⁻) | ~205-210 | π → π | Aqueous solution |
| Fumarate (B1241708) (A²⁻) | ~205-210 | π → π* | Aqueous solution |
Note: The λmax is largely consistent across species, but the molar absorption coefficients differ, allowing for quantification and pKa determination. pnnl.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound, particularly in complex mixtures or when differentiating it from its cis-isomer. These methods exploit differences in the compound's physicochemical properties, such as polarity, volatility, and ionic character, to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and separation of non-volatile compounds like dicarboxylic acids. For this compound, HPLC is particularly useful for separating it from its geometric isomer, cis-2-Butene-1,4-dicarboxylic acid. The separation is based on the differential partitioning of the isomers between a stationary phase and a liquid mobile phase.
Research on structurally similar compounds, such as the isomers of 2-butene-1,4-diol (B106632), demonstrates that effective separation can be achieved on specialized columns. nih.govnih.gov Chiral stationary phases, for instance, have proven successful in resolving cis and trans isomers. nih.govnih.govsemanticscholar.org The choice of mobile phase is critical; a common approach involves using a non-polar solvent like hexane (B92381) modified with a small amount of a more polar solvent, such as ethanol (B145695). nih.govnih.gov The precise ratio of these solvents is optimized to achieve the best resolution between the isomer peaks. nih.gov For example, a resolution of 2.61 was achieved for the cis and trans isomers of 2-butene-1,4-diol using a hexane-ethanol mobile phase. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Separation of Related Butene Isomers
| Parameter | Condition | Source |
|---|---|---|
| Column | (S,S)-Whelk-O 1 | nih.gov |
| Mobile Phase | Hexane-Ethanol (97:3, v/v) | nih.govnih.gov |
| Resolution (cis/trans) | 2.61 | nih.govnih.gov |
This table presents data from the analysis of a structurally similar compound, 2-butene-1,4-diol, to illustrate potential HPLC conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. However, dicarboxylic acids like this compound are generally non-volatile and polar, making them unsuitable for direct GC-MS analysis. nih.gov Therefore, a chemical derivatization step is required to convert the carboxylic acid groups into more volatile ester or silyl (B83357) derivatives. nih.gov
Common derivatization agents include those for esterification (e.g., BF₃/butanol) or trimethylsilylation (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). nih.gov This process increases the volatility and thermal stability of the analyte, allowing it to pass through the GC column. Once separated by the gas chromatograph, the derivatized compound enters the mass spectrometer, which provides mass information for identification and quantification. This technique has been applied to identify metabolites diagnostic for organic acidurias in urine samples. medchemexpress.com The instrumental limits of detection for dicarboxylic acids using GC-MS after derivatization can be very low, often in the picogram range. nih.gov
Table 2: Typical Derivatization and GC-MS Approaches for Dicarboxylic Acids
| Step | Agent/Technique | Purpose | Source |
|---|---|---|---|
| Derivatization | Esterification (e.g., BF₃/butanol) | Increases volatility by converting -COOH to an ester. | nih.gov |
| Silylation (e.g., BSTFA) | Increases volatility by converting -COOH to a silyl ester. | nih.gov | |
| Separation | Gas Chromatography (GC) | Separates derivatized compounds based on boiling point and polarity. | nih.gov |
| Detection | Mass Spectrometry (MS) | Provides mass-to-charge ratio for identification and structure elucidation. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection power of mass spectrometry. This technique is highly suitable for analyzing this compound directly in various matrices without the need for derivatization. longdom.org
In an LC-MS analysis, after the chromatographic separation of the cis and trans isomers, the eluent is introduced into an ion source, typically using electrospray ionization (ESI). nih.gov The mass spectrometer then detects the ionized molecules. It is important to note that while the isomers are separated by the LC component, they will have identical mass spectra, as they are constitutional isomers with the same molecular weight. nih.gov LC-MS analyses are often performed in the positive ion mode, where the mass spectrometer detects the molecule plus an adduct, such as a sodium ion ([M+Na]⁺). nih.gov This method was successfully used to identify the small trans isomer peak of 2-butene-1,4-diol, which was difficult to confirm by UV detection alone. nih.gov
Table 3: Example LC-MS Parameters for Isomer Identification
| Parameter | Condition | Source |
|---|---|---|
| System | Agilent 1100 Series LC with Bruker Daltonics Esquire 3000 plus MS | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion | nih.gov |
| Needle Voltage | 4000 V | nih.gov |
| Ion Source Temp. | 100 °C | nih.gov |
| Detected Ion (Example) | m/z 110.9 ([M+Na]⁺ for 2-butene-1,4-diol) | nih.gov |
This table presents data from the analysis of a structurally similar compound, 2-butene-1,4-diol, to illustrate potential LC-MS conditions.
Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional LC-MS, including higher resolution, greater sensitivity, and faster analysis times. pharmrxiv.de This makes it particularly well-suited for quantifying trace levels of metabolites like this compound in complex biological samples such as urine or plasma. longdom.orgresearchgate.net
The UPLC system uses columns with smaller particles, leading to more efficient separation. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances detection sensitivity. longdom.org For dicarboxylic acids, which can have poor ionization and fragmentation, derivatization strategies may be employed to reverse the charge polarity and improve detection. longdom.org A validated UPLC-MS/MS method for the related compound trans,trans-muconic acid in urine demonstrates the power of this approach, achieving a limit of detection of 0.22 µg/L. researchgate.net
Table 4: Illustrative UPLC-MS/MS Method Parameters
| Parameter | Condition | Source |
|---|---|---|
| LC Column | ACQUITY UPLC BEH Shield RP18 (2.1 × 100 mm, 1.7 µm) | researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Acetic Acid in Water | researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net |
| Application | Quantitative analysis of metabolites in biological fluids. | longdom.orgresearchgate.net |
This table presents data from the analysis of a structurally similar compound, trans,trans-muconic acid, to illustrate potential UPLC-MS/MS conditions.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures. missouri.edu For this compound, TLC can be used for qualitative analysis, such as monitoring reaction progress or checking the purity of a sample.
In TLC, a stationary phase, typically silica (B1680970) gel, is coated onto a flat plate. researchgate.net The sample is spotted onto a baseline, and the plate is placed in a developing chamber with a suitable mobile phase. missouri.edu For separating polar compounds like dicarboxylic acids, a polar solvent system is required. missouri.edu The separation occurs as the mobile phase moves up the plate, and components travel at different rates based on their affinity for the stationary versus the mobile phase. After development, the separated spots are visualized. Since dicarboxylic acids are typically not colored, visualization can be achieved using methods such as iodine vapor, which reversibly stains organic compounds, or by using TLC plates with a fluorescent indicator that allows compounds to appear as dark spots under UV light. researchgate.net
Table 5: General TLC System Components for Organic Acid Separation
| Component | Material/Method | Purpose | Source |
|---|---|---|---|
| Stationary Phase | Silica gel coated on glass or plastic plate | Provides a polar surface for differential adsorption. | researchgate.net |
| Mobile Phase | Mixture of organic solvents (e.g., hexane, ethyl acetate, acetic acid) | Elutes the sample components up the plate. | missouri.edu |
| Visualization | Iodine vapor chamber or UV light (254 nm) | Makes the separated, colorless spots visible. | researchgate.net |
Electrochemical Analytical Techniques
Electrochemical techniques can be employed to investigate the redox properties of this compound. The molecule contains electrochemically active functional groups: the carbon-carbon double bond and the two carboxylic acid groups. These methods measure the current response of the molecule to an applied potential.
Techniques like cyclic voltammetry could potentially be used to study the oxidation or reduction of the double bond. The electrochemical reduction of similar unsaturated dicarboxylic acids has been studied, providing insight into reaction mechanisms. The oxidation of the carboxylic acid groups, likely occurring at a high positive potential, could also be investigated. While specific studies on the electrochemical analysis of this compound are not prominent, research on the electrochemistry of but-2-yne-1,4-diol shows that the core C4 structure can be readily oxidized. researchgate.net Such analyses provide fundamental data on the molecule's electron transfer properties, which can be relevant to its reactivity and potential applications in areas like organic electronics or as a precursor in electrosynthesis.
Voltammetric Methods (e.g., Square-Wave Voltammetry)
Square-wave voltammetry (SWV) has emerged as a highly effective electroanalytical technique for the determination of this compound. This method is prized for its high sensitivity, rapid analysis time, and its ability to discriminate against background currents. The voltammetric response of this compound is intricately linked to several experimental parameters, including the pH of the supporting electrolyte, the concentration of the acid, and the instrumental parameters of the square-wave signal, such as frequency, amplitude, and scan increment. bohrium.commdpi.com
Research has demonstrated that this compound undergoes a totally irreversible redox reaction in both neutral and acidic media. mdpi.com The electrochemical behavior is particularly sensitive to pH, which can be attributed to the acid-base equilibria of this dicarboxylic acid. bohrium.com The dissociation constants (pK₁ and pK₂) of this compound dictate the species present at a given pH, which in turn affects the voltammetric response. bohrium.com
In acidic solutions (pH < 3.2), a single, well-defined peak is typically observed. mdpi.com However, in the pH range of 3.5 to 5.5, the voltammetric response can consist of two separate square-wave peaks. mdpi.com As the pH increases, these peaks tend to shift to more negative potentials. mdpi.com For quantitative analysis, specific pH conditions are optimized to achieve the highest sensitivity and resolution. For instance, at a pH of 8.20, it is possible to differentiate this compound from its cis-isomer, cis-2-Butene-1,4-dicarboxylic acid, as they are reduced at different potentials. researchgate.netscispace.com In contrast, at a very acidic pH of 1.20, both isomers are reduced at the same potential. researchgate.netscispace.com
The optimization of instrumental parameters is also crucial for achieving low detection limits. Studies have identified optimal conditions for the quantitative determination of this compound. mdpi.com Under optimized conditions, detection limits as low as 116 μg/L have been reported. mdpi.com
**Table 1: Optimized Parameters for Square-Wave Voltammetric Determination of *this compound***
| Parameter | Optimized Value | Reference |
|---|---|---|
| Frequency | 120 Hz | mdpi.com |
| SW Amplitude | 30 mV | mdpi.com |
| Scan Increment | 4 mV | mdpi.com |
| pH for differentiation from cis-isomer | 8.20 | researchgate.netscispace.com |
Table 2: Detection and Quantification Limits for This compound using Square-Wave Voltammetry
| Parameter | Value | Reference |
|---|---|---|
| Detection Limit | 116 µg/L | mdpi.com |
| Quantification Limit | 0.100 mg L⁻¹ | researchgate.net |
Chemometric Approaches for Multicomponent Analysis
Chemometrics utilizes mathematical and statistical methods to extract maximum chemical information from analytical data. In the context of the analysis of this compound, chemometric techniques are particularly valuable for resolving complex mixtures and for the simultaneous quantification of multiple components, which is often challenging with traditional analytical methods due to spectral or signal overlap.
While the application of chemometrics specifically to the voltammetric analysis of this compound is an emerging area, the principles and potential are well-established in broader analytical chemistry. Techniques such as Principal Component Analysis (PCA) and Principal Component Regression (PCR) are powerful tools for this purpose.
A notable study demonstrated the successful application of PCR to the simultaneous spectrophotometric determination of this compound in a ternary mixture with lactic acid and L-malic acid. bohrium.com In this research, the absorbance data from the UV spectra of the mixtures were used to build a calibration model. The PCR method proved to be effective, with a high correlation coefficient between the actual and predicted concentrations of this compound in fermentation broths. bohrium.com This highlights the potential of chemometric methods to handle the complexity of real-world samples.
The general workflow for applying chemometrics to multicomponent analysis involves:
Experimental Design: A set of calibration samples with known concentrations of the components of interest is prepared.
Data Acquisition: Analytical signals (e.g., voltammograms or spectra) are recorded for each calibration sample.
Data Preprocessing: The raw data may be subjected to various preprocessing steps to reduce noise and enhance the relevant information.
Model Building: A mathematical model is developed using techniques like PCR or Partial Least Squares (PLS) regression, which relates the analytical signals to the concentrations of the components.
Model Validation: The predictive ability of the model is tested using an independent set of validation samples.
Sample Analysis: The validated model is then used to predict the concentrations of the components in unknown samples.
The application of these chemometric approaches to voltammetric data for this compound would involve using the current responses at different potentials as the input data for the multivariate calibration models. This would enable the simultaneous determination of this compound and other electroactive species in a mixture, even with significant overlap in their voltammetric signals.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations have proven to be an invaluable tool for elucidating the molecular properties and reactivity of trans-2-butene-1,4-dicarboxylic acid, commonly known as fumaric acid. These computational methods provide detailed insights into the electronic structure, conformational preferences, and vibrational dynamics of the molecule, complementing experimental findings.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been extensively applied to investigate the properties of fumaric acid. DFT calculations, particularly using the B3LYP functional, have been employed to determine the optimized geometries, vibrational frequencies, and relative energies of various conformers of the molecule. researchgate.netacs.org
DFT studies have been instrumental in analyzing the intermolecular interactions in the crystalline state of fumaric acid and its co-crystals. researchgate.nettandfonline.comtandfonline.com These calculations help in understanding the nature and strength of hydrogen bonds and other non-covalent interactions that govern the supramolecular assembly. tandfonline.comtandfonline.com For instance, DFT has been used to investigate the structural features of co-crystals of fumaric acid with other organic molecules, providing insights into the hydrogen bonding networks that stabilize these structures. tandfonline.com
Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, offering a higher level of accuracy for certain molecular properties compared to DFT and Hartree-Fock methods. MP2 calculations have been crucial in studying the conformational landscape of fumaric acid. researchgate.netnih.gov
Studies employing MP2 with correlation-consistent basis sets, such as cc-pVTZ, have predicted the existence of multiple stable conformers of fumaric acid. researchgate.net These calculations have provided accurate relative energies for the low-energy conformers, which is essential for understanding the conformational equilibrium of the molecule in the gas phase. researchgate.net The MP2 method, in conjunction with experimental techniques like gas-phase electron diffraction, has been used to refine the structural parameters of the most abundant conformers. researchgate.net
The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. libretexts.orggatech.edu While it neglects electron correlation, it often serves as a starting point for more advanced calculations, such as Møller-Plesset perturbation theory. gatech.edu
In the context of this compound, HF calculations have been used to study its isomerization from maleic acid (the cis-isomer). researchgate.net These studies have explored the potential energy surfaces of the singlet and triplet states of the molecule to understand the reaction mechanism. researchgate.net While HF methods provide a qualitative understanding of the electronic structure, they are generally less accurate for predicting properties like bond lengths and vibrational frequencies compared to methods that include electron correlation. researchgate.net
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily associated with the rotation around the C-C and C-O single bonds. Computational studies have revealed a complex potential energy surface with multiple minima corresponding to different stable conformers. researchgate.netacs.orgnih.gov
DFT and MP2 calculations have predicted the existence of at least ten conformers for fumaric acid. acs.org The three most stable conformers are planar and are characterized by a cis arrangement around the C-O bonds, differing in the relative orientation of the carboxylic acid groups. researchgate.netuc.pt These low-energy conformers are predicted to be within a few kJ/mol of each other, suggesting that they can coexist at room temperature. researchgate.net The relative energies of the three lowest-energy conformers, calculated at the MP2/cc-pVQZ level, are presented in the table below. researchgate.net
| Conformer | Relative Energy (kJ/mol) |
|---|---|
| I | 0.0 |
| II | 1.5 |
| III | 2.7 |
Molecular Structure Optimization and Vibrational Mode Simulations
The optimization of the molecular structure of this compound using quantum chemical methods provides detailed information about bond lengths, bond angles, and dihedral angles. Both DFT and MP2 methods have been used to obtain the optimized geometries of the different conformers of fumaric acid. uc.pt The table below presents a selection of optimized geometrical parameters for the most stable conformer of fumaric acid, calculated at the MP2 and B3LYP levels of theory with the 6-31G(d,p) basis set.
| Parameter | MP2/6-31G(d,p) | B3LYP/6-31G(d,p) |
|---|---|---|
| r(C=C) | 1.343 Å | 1.341 Å |
| r(C-C) | 1.482 Å | 1.487 Å |
| r(C=O) | 1.222 Å | 1.214 Å |
| r(C-O) | 1.363 Å | 1.366 Å |
| ∠(C=C-C) | 123.3° | 123.2° |
| ∠(O=C-C) | 123.9° | 124.2° |
Vibrational mode simulations are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations of harmonic vibrational frequencies are often scaled by empirical factors to improve agreement with experimental data. acs.org DFT calculations have been successfully used to simulate the vibrational spectra of fumaric acid and its co-crystals, aiding in the assignment of the observed vibrational bands. nih.gov These simulations can also provide insights into the nature of the vibrational modes, such as stretching, bending, and torsional motions of the functional groups.
Intermolecular Interactions and Hydrogen Bonding Analysis
In the solid state, the molecules of this compound are held together by a network of intermolecular hydrogen bonds. acs.orgechemi.com The carboxylic acid groups act as both hydrogen bond donors and acceptors, leading to the formation of characteristic dimeric structures and extended chains. acs.org
Quantum chemical calculations, such as the Quantum Theory of Atoms in Molecules (QTAIM), have been used to analyze and quantify the strength of these hydrogen bonds. researchgate.net These studies provide information about the electron density at the bond critical points, which is a measure of the bond strength. The analysis of intermolecular interactions is crucial for understanding the crystal packing and the physical properties of fumaric acid, such as its melting point and solubility. echemi.comstackexchange.com Theoretical studies have shown that fumaric acid's ability to form strong intermolecular hydrogen bonds contributes to its higher boiling point compared to maleic acid, which forms weaker intramolecular hydrogen bonds. echemi.comstackexchange.com
The table below summarizes the types of intermolecular interactions observed in the crystal structure of fumaric acid.
| Interaction Type | Description |
|---|---|
| O-H···O Hydrogen Bonds | Strong interactions forming carboxylic acid dimers and chains. |
| C-H···O Interactions | Weaker interactions contributing to the overall crystal packing. acs.org |
| π···π Stacking | Interactions between the electron clouds of the C=C double bonds. researchgate.net |
Molecular Docking Simulations for Enzyme-Inhibitor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of enzyme-inhibitor studies, molecular docking is an invaluable tool for elucidating the binding mode of an inhibitor within the active site of an enzyme. This method helps in understanding the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the enzyme-inhibitor complex. For this compound, also known as fumaric acid, molecular docking simulations have been employed to investigate its inhibitory potential against various enzymes.
Research into the effects of fumaric acid on tyrosinase activity has utilized computational simulations to complement enzyme kinetics studies. nih.gov Molecular docking simulations revealed that fumaric acid can bind to the active site of tyrosinase, interacting specifically with key amino acid residues HIS263 and HIS85. nih.gov The simulations identified the formation of four significant hydrogen bonds involved in the docking of fumaric acid onto the enzyme. nih.gov These computational findings provide a structural basis for the observed parabolic non-competitive inhibition of tyrosinase by fumaric acid, suggesting its potential as a natural agent for regulating pigmentation. nih.gov
In the field of neurodegenerative disease research, derivatives of fumaric acid have been investigated for their therapeutic potential. Molecular docking experiments were conducted to assess the binding affinity of hybrid structures of Riluzole and Dimethyl fumarate (B1241708) to the active site of the N-Methyl-D-Aspartate (NMDA) receptor, a target in the treatment of Multiple Sclerosis (MS). nih.gov The docking studies predicted that the proposed derivatives were potent, with binding affinities (ΔGbind) ranging from -7.2 to -7.52 kcal/mol. These values were more favorable than those of the established drugs Ifenprodil (-6.98 kcal/mol) and Riluzole (-4.42 kcal/mol), indicating a strong potential for these new compounds to act as NMDA antagonists. nih.gov
The utility of molecular docking extends to identifying new classes of potential enzyme inhibitors for various targets. It is a key component in virtual screening approaches where large libraries of compounds are computationally tested for their ability to bind to a target enzyme. nih.gov This methodology has been successfully used to identify novel micromolar inhibitors for enzymes such as aspartate semialdehyde dehydrogenases, demonstrating the power of computational screening in drug discovery. nih.gov
The table below summarizes the findings from molecular docking studies involving fumaric acid and its derivatives with various enzyme targets.
| Target Enzyme | Ligand | Binding Affinity / Docking Score | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Tyrosinase | Fumaric acid | Not explicitly quantified in the text | HIS263, HIS85 | nih.gov |
| N-Methyl-D-Aspartate (NMDA) Receptor | Dimethyl fumarate / Riluzole Hybrids | -7.2 to -7.52 kcal/mol (ΔGbind) | Not specified in the text | nih.gov |
Applications in Chemical and Materials Science Research
Monomer in Polymer Synthesis and Resin Chemistry
The presence of both dicarboxylic acid groups and an unsaturated bond allows trans-2-butene-1,4-dicarboxylic acid to be utilized as a monomer in the synthesis of various polymers and resins. The double bond can be preserved in the polymer backbone for subsequent cross-linking or functionalization, or it can participate in polymerization reactions.
Unsaturated polyester (B1180765) resins (UPRs) are thermosetting resins formed by the polycondensation of a mixture of saturated and unsaturated dicarboxylic acids or their anhydrides with diols. kompozit.org.trcore.ac.uk The resulting polyester chains contain double bonds, which can be cross-linked, typically with a vinyl monomer like styrene, to form a rigid, three-dimensional network. kompozit.org.tr
While specific research detailing the use of this compound in UPR synthesis is not extensively documented, its structure is analogous to other unsaturated dicarboxylic acids commonly used, such as maleic anhydride (B1165640) and fumaric acid. kompozit.org.tr The incorporation of this compound would introduce unsaturation into the polyester backbone, making it a candidate for curing into a thermoset material. The synthesis of UPRs typically involves a polycondensation reaction at elevated temperatures, often with the use of a catalyst. core.ac.uk For instance, unsaturated polyesters have been synthesized from itaconic acid and 1,2-propylene glycol through polycondensation. core.ac.uk Similarly, bio-based unsaturated polyesters have been prepared using trans-2-butene-1,4-diol, a structurally related diol, with various dicarboxylic acids, indicating the feasibility of incorporating the butene moiety into polyester chains. researchgate.net
The general process for creating a UPR involves heating a mixture of diols, unsaturated dicarboxylic acids, and saturated dicarboxylic acids. core.ac.uk The properties of the final resin can be tailored by adjusting the ratio of these components.
Table 1: Typical Components in Unsaturated Polyester Resin Formulation
| Component Category | Example Compounds | Function |
| Unsaturated Dicarboxylic Acid | Maleic Anhydride, Fumaric Acid, this compound (potential) | Provides sites for cross-linking |
| Saturated Dicarboxylic Acid | Phthalic Anhydride, Isophthalic Acid, Adipic Acid | Modifies resin flexibility and properties |
| Diol | Ethylene Glycol, Propylene Glycol, 1,4-Butanediol | Forms the polyester backbone |
| Cross-linking Monomer | Styrene, Vinyl Toluene | Reacts with the unsaturated sites to form a thermoset |
Alkyd resins are thermoplastic polyester resins modified with fatty acids. nih.gov They are widely used in the paint and coatings industry. nih.gov The synthesis of alkyd resins involves the reaction of a polyol (like glycerol), a dicarboxylic acid or its anhydride (such as phthalic anhydride), and a fatty acid or oil. nih.gov
The incorporation of an unsaturated dicarboxylic acid like this compound could potentially influence the drying properties and film characteristics of the resulting alkyd resin. Bio-based diacids are being explored as substitutes for conventional aromatic diacids in alkyd resin synthesis to enhance their sustainability. nih.gov For example, succinic acid has been investigated as a replacement for a portion of the aromatic diacid content in alkyd resins. nih.gov Given this trend, this compound could be a candidate for creating bio-based alkyd resins with specific functionalities. The general synthesis involves a polycondensation reaction, and the properties of the resin are dependent on the nature and ratio of the monomers used. nih.gov
Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester synthesized from the polycondensation of succinic acid and 1,4-butanediol. nih.govmdpi.com It is known for its good mechanical properties and processability. nih.gov To modify the properties of PBS and introduce functionality, copolymerization with other monomers is a common strategy.
Incorporating an unsaturated monomer like this compound as a comonomer in the synthesis of PBS or other biodegradable polyesters could introduce double bonds along the polymer chain. These unsaturated sites can be used for further chemical modification or for creating cross-linked, biodegradable networks. The synthesis of such copolymers would typically follow standard polycondensation procedures. mdpi.com Research has shown that copolyesters of PBS can be synthesized with various dicarboxylic acids to tailor their properties. nih.gov While direct synthesis of a copolymer using this compound is not widely reported, studies on similar unsaturated monomers suggest its potential in this area. For instance, biobased unsaturated copolyesters have been prepared by copolymerizing trans-2-butene-1,4-diol with succinic acid and 1,4-butanediol. acs.org
The introduction of unsaturation can affect the crystallinity and, consequently, the degradation rate of the polymer. nih.gov This approach allows for the design of biodegradable materials with a range of properties suitable for various applications.
Supramolecular Chemistry and Crystal Engineering
The dicarboxylic acid functionality of this compound makes it a valuable component in the fields of supramolecular chemistry and crystal engineering. The carboxylic acid groups can form robust hydrogen bonds, leading to the formation of well-defined supramolecular structures.
Cocrystals are multi-component crystals in which the components are held together by non-covalent interactions, such as hydrogen bonds. nih.gov The formation of cocrystals can significantly alter the physicochemical properties of a compound, such as its solubility and melting point. Dicarboxylic acids are excellent coformers for cocrystal formation due to their ability to form strong and directional hydrogen bonds. nih.gov
While specific studies on the cocrystals of this compound are limited, the principles of cocrystal engineering suggest its potential to form cocrystals with a variety of other molecules, particularly those containing hydrogen bond acceptor groups like pyridines or amides. saspublishers.com The formation of cocrystals is often achieved through methods like slow evaporation from solution or grinding. nih.gov The resulting crystal structures are typically characterized by X-ray diffraction to understand the supramolecular synthons, which are the recurring patterns of non-covalent interactions.
Table 2: Potential Supramolecular Synthons with this compound
| Synthon Type | Interacting Functional Groups | Description |
| Carboxylic Acid Homodimer | Two carboxylic acid groups | A common and robust interaction forming a cyclic motif. |
| Carboxylic Acid-Pyridine Heterosynthon | A carboxylic acid group and a pyridine (B92270) nitrogen | A strong and reliable hydrogen bond for connecting different molecules. |
| Carboxylic Acid-Amide Heterosynthon | A carboxylic acid group and an amide group | Another well-established interaction in cocrystal engineering. |
A eutectic system is a mixture of two or more components that melt at a single, lower temperature than the melting points of the individual components. The formation of deep eutectic solvents (DESs), a class of eutectic mixtures with significantly depressed melting points, has gained considerable interest. nih.gov These systems are often formed between a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). nih.gov
Dicarboxylic acids can act as HBDs in the formation of DESs. researchgate.net While there is no specific mention of this compound in the context of eutectic systems in the reviewed literature, its chemical nature suggests it could potentially form eutectic mixtures with suitable HBAs, such as quaternary ammonium (B1175870) salts or other organic molecules. A study on a related compound, trans-2-butene-1,4-diol, when copolymerized with succinic acid and 1,4-butanediol, resulted in copolyesters that exhibited a eutectic region. acs.org This indicates that the butene moiety can influence the phase behavior of materials. The formation of a eutectic system is typically identified by constructing a phase diagram, which plots the melting temperatures of mixtures at various compositions. nih.gov
Catalysis Research and Design
This compound, more commonly known as fumaric acid, serves as a fundamental building block in the design and synthesis of advanced catalytic materials. While not typically used as a catalyst in its free form, its rigid, linear structure and dicarboxylate functional groups make it an ideal organic linker for constructing highly ordered, porous materials.
Role as a Catalyst
The primary role of this compound in catalysis is as a ligand in the formation of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic molecules to form one-, two-, or three-dimensional structures.
A notable example is the zirconium-based MOF known as Zr-fumarate-MOF or MOF-801. mdpi.com This material is synthesized using zirconium tetrachloride and this compound as the organic linker. The resulting framework exhibits high thermal stability (below 500 °C) and crystallinity. mdpi.com MOF-801 has been demonstrated to be an effective heterogeneous catalyst for the transesterification of used vegetable oil to produce biodiesel. mdpi.com The catalytic activity stems from the Lewis acidic sites on the zirconium clusters, which are made accessible through the porous structure formed by the fumarate (B1241708) linkers. The catalyst shows good reusability, with only a slight reduction in biodiesel yield after multiple cycles. mdpi.com
Inhibition Mechanisms in Biocatalysis (e.g., Tyrosinase Inhibition)
In the field of biocatalysis, this compound is recognized for its ability to inhibit certain enzymatic processes. A significant area of this research is its effect on tyrosinase, a key enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. nih.govtandfonline.comresearchgate.net
Research has shown that the compound acts as a reversible inhibitor of mushroom tyrosinase. nih.gov Kinetic studies have identified the mechanism as a parabolic non-competitive inhibition type. nih.gov This indicates that the inhibitor can bind to the free enzyme or the enzyme-substrate complex, but its binding affinity changes as substrate molecules bind to the enzyme. Computational docking simulations have further elucidated this mechanism, revealing that the molecule can interact with key amino acid residues, such as HIS263 and HIS85, at the enzyme's active site. nih.gov This interaction, stabilized by hydrogen bonds, induces conformational changes in the active site region, thereby hindering the enzyme's catalytic activity. nih.gov
| Parameter | Value | Source |
| Inhibition Type | Parabolic Non-competitive | nih.gov |
| IC₅₀ | 13.7 ± 0.25 mM | nih.gov |
| Kᵢ (slope) | 12.64 ± 0.75 mM | nih.gov |
Role in Biorefinery Concepts and Circular Economy
As the chemical industry shifts towards sustainability, this compound has been identified by the U.S. Department of Energy as one of the top "building block chemicals" that can be produced from renewable biomass. cabidigitallibrary.orgproquest.com Its production and use are central to modern biorefinery concepts and efforts to create a circular economy.
Conversion of Biomass to Value-Added Chemicals
The biotechnological production of this compound is a well-established process, primarily relying on the fermentation of sugars by filamentous fungi, most notably Rhizopus oryzae. proquest.commdpi.com This process is adaptable to a wide range of renewable feedstocks, a key advantage in a biorefinery context.
Lignocellulosic biomass, such as corn straw, corn cobs, and sugarcane bagasse, represents a particularly important feedstock as it does not compete with food resources. cabidigitallibrary.orgmdpi.comnih.gov The biomass is first pretreated and hydrolyzed to release fermentable sugars like glucose and xylose. cabidigitallibrary.orgmdpi.com Rhizopus oryzae can efficiently co-ferment both glucose and xylose to produce the target dicarboxylic acid. mdpi.com Research has focused on optimizing fermentation conditions, including pH, nutrient feeding strategies, and reactor design, to maximize yields and productivity. mdpi.com For instance, continuous fermentation processes using immobilized biomass reactors have shown a significant improvement in yield compared to traditional batch fermentations by controlling metabolic flux and negating the production of undesirable byproducts like ethanol (B145695). mdpi.com
| Feedstock | Microorganism | Process | Yield / Titer | Source |
| Synthetic Lignocellulosic Hydrolysate | Rhizopus oryzae ATCC 20344 | Batch Fermentation | 0.439 g/g | mdpi.com |
| Synthetic Lignocellulosic Hydrolysate | Rhizopus oryzae ATCC 20344 | Continuous Fermentation | 0.735 g/g | mdpi.com |
| Energy Cane Bagasse Hydrolysate | Rhizopus oryzae ATCC 20344 | Fermentation | 34.20 g/L (Yield: 0.43 g/g) | cabidigitallibrary.org |
| Corn Cobs | Aspergillus oryzae | Solid-State Fermentation (SSF) | 0.16 mg/g of biomass | nih.gov |
CO2 Utilization as a Feedstock
Incorporating carbon dioxide (CO₂) as a raw material for chemical synthesis is a major goal for a circular economy. Research into the production of dicarboxylic acids from CO₂ is an active field. One promising strategy is the carboxylation of C-H bonds, where CO₂ is used to add a carboxylic acid group to an organic molecule. nih.govresearchgate.net
One novel approach involves using intermediate-temperature molten alkali carbonate salts to deprotonate very weakly acidic C-H bonds, generating carbon-centered nucleophiles that can then react with CO₂ to form carboxylates. nih.govstanford.edu This method has been demonstrated in the conversion of bio-based 2-furoic acid into furan-2,5-dicarboxylic acid (FDCA), a valuable polymer precursor, showcasing a pathway to combine biomass and CO₂ feedstocks. nih.govresearchgate.net
Another area of investigation is the direct carboxylation of alkenes. osti.govosti.gov Density functional theory (DFT) calculations have been used to study the carboxylation of butene isomers with CO₂ on scandium-exchanged MFI zeolite catalysts. These studies suggest that it is theoretically feasible to produce unsaturated dicarboxylic acids through this route, with the reaction favorability depending on the specific isomer used. osti.govosti.gov Furthermore, electrochemical methods are being explored for the fixation of CO₂ into organic molecules, including olefins and alkynes, to generate various carboxylic acids under mild conditions. nih.govnih.govresearchgate.net
Environmental and Sustainability Research Aspects
Reduction of Carbon Footprint in Production Processes
The conventional method for producing fumaric acid involves the isomerization of maleic acid, which is derived from the catalytic oxidation of petroleum-based feedstocks like n-butane or benzene. inrs.canih.gov This petrochemical route is associated with a significant carbon footprint, stemming from the high energy consumption and greenhouse gas (GHG) emissions inherent in fossil fuel processing. nrel.gov
| Production Pathway | Primary Feedstock | Key Process Steps | Carbon Footprint Considerations |
| Petrochemical | n-butane or Benzene | 1. Catalytic oxidation to maleic anhydride (B1165640).2. Hydrolysis to maleic acid.3. Isomerization to fumaric acid. | - High energy intensity.- Reliance on fossil fuels.- Significant GHG emissions (e.g., maleic anhydride production emits approx. 4.5 kg CO2-e/kg). nrel.gov |
| Bio-fermentation | Glucose (from biomass) | 1. Fermentation by microorganisms (e.g., Rhizopus species).2. CO2 fixation via metabolic pathways.3. Recovery and purification. | - Utilizes renewable feedstocks.- Lower process energy requirements.- Net consumption of CO2 during fermentation. nih.govresearchgate.net |
Utilization of Waste Biomass and Industrial Emissions
A key strategy for enhancing the sustainability of fumaric acid production is the valorization of waste streams, including agricultural biomass and industrial emissions.
Waste Biomass: Lignocellulosic biomass, agricultural residues, and other carbohydrate-rich wastes are being explored as low-cost, renewable feedstocks. nih.govresearchgate.net These materials can be pre-treated and hydrolyzed to release simple sugars like glucose, which then serve as the substrate for microbial fermentation. inrs.caresearchgate.net Research has also demonstrated the potential to convert other biomass-derived platform chemicals, such as furfural (B47365), into maleic acid, the direct precursor to fumaric acid. ncsu.edu Furthermore, engineered microbes can funnel aromatic compounds derived from the chemical depolymerization of lignin, a major component of plant biomass, into valuable dicarboxylic acids. rsc.org Another innovative approach involves recovering fumaric acid directly from the industrial wastewater of maleic anhydride production plants, turning a waste stream into a valuable product. mtak.hu
Industrial Emissions (CO2 Utilization): A frontier in sustainable chemical production is the use of captured industrial CO2 as a C1 feedstock. nso-journal.org Advanced biocatalytic systems are being developed to synthesize fumarate (B1241708) (the salt of fumaric acid) from pyruvate (B1213749) and gaseous CO2. rsc.orgrsc.org These multi-enzyme systems mimic natural carbon fixation pathways, effectively converting waste CO2 into a value-added chemical. rsc.org This approach not only reduces the reliance on traditional feedstocks but also contributes directly to carbon capture and utilization (CCU), providing a method for the long-term storage of gaseous CO2 in stable chemical molecules. rsc.org
| Feedstock Source | Conversion Technology | Key Research Findings |
| Waste Biomass (e.g., agricultural residues) | Microbial Fermentation | Can be hydrolyzed to produce glucose for fermentation by Rhizopus oryzae and other engineered microbes. inrs.ca |
| Biomass-derived Furfural | Catalytic Oxidation | One-step conversion of furfural to maleic acid has been achieved with high yields using heterogeneous catalysts. ncsu.edu |
| Industrial Wastewater | Crystallization/Recovery | Fumaric acid can be crystallized and recovered from wastewater generated during maleic anhydride production. mtak.hu |
| Gaseous CO2 | Multi-biocatalytic System | Systems using enzymes like pyruvate carboxylase and fumarase can fix CO2 with pyruvate to produce fumarate. rsc.org |
Development of Eco-Friendly Production Technologies
Beyond alternative feedstocks, the development of inherently greener technologies is crucial for sustainable fumaric acid production. These technologies aim to reduce energy consumption, eliminate harsh chemicals, and minimize waste generation.
Biocatalytic and Enzymatic Conversion: One major area of development is the use of enzymes to replace chemical catalysts. The isomerization of maleic acid to fumaric acid can be efficiently catalyzed by the enzyme maleate (B1232345) isomerase under mild conditions. nih.gov This enzymatic process avoids the high temperatures and potential for by-product formation associated with traditional chemical isomerization, leading to higher purity and lower energy costs. nih.gov Heat-treating certain microbial cells, such as Pseudomonas alcaligenes, has been shown to deactivate fumarase activity (which would otherwise convert fumaric acid to L-malic acid), allowing for high-rate conversion of maleic to fumaric acid. nih.gov
Improved Chemical Synthesis: Innovations in chemical synthesis are also contributing to more eco-friendly processes. Research has shown that the isomerization of maleic acid can be performed in water at elevated temperatures without any catalyst. researchgate.net This approach eliminates the need for catalysts, which can be costly and require separation from the final product, and addresses the problem of catalyst-containing sewage discharge. researchgate.net Additionally, novel zwitterionic organocatalysts have been developed that can efficiently catalyze the isomerization of maleic acid diesters to fumaric acid diesters under mild conditions with low catalyst loading. organic-chemistry.org
| Technology | Traditional Method | Eco-Friendly Alternative | Advantages of Alternative |
| Isomerization Catalyst | Chemical catalysts (e.g., thiourea, mineral acids). mtak.hu | - Maleate isomerase enzyme.- Catalyst-free (hydrothermal).- Zwitterionic organocatalysts. | - Mild reaction conditions.- High selectivity, fewer by-products.- Eliminates catalyst waste. nih.govresearchgate.netorganic-chemistry.org |
| Solvent/Medium | Organic solvents may be used in purification. | Water (in hydrothermal and enzymatic processes). | - Environmentally benign.- Reduced cost and toxicity. |
| Energy Input | High temperatures often required for chemical catalysis. | Lower temperatures for enzymatic conversion. | - Reduced energy consumption and carbon footprint. nih.gov |
Research Gaps and Future Directions
Development of Novel High-Yield Bioproduction Systems
The biological production of trans-2-butene-1,4-dicarboxylic acid, commonly known as fumaric acid, presents a promising and sustainable alternative to traditional petrochemical synthesis. However, a significant research gap exists in achieving economically competitive yields and productivities from microbial fermentation. Future research is intensely focused on the development of novel high-yield bioproduction systems through advanced metabolic engineering and synthetic biology strategies.
In non-native hosts, the focus is on introducing and optimizing heterologous pathways for fumaric acid production. For instance, in S. cerevisiae, the introduction of a reductive tricarboxylic acid (TCA) cycle pathway has shown promise. Further enhancements are being explored by engineering transporter proteins to improve the export of fumaric acid out of the cell, thereby alleviating product inhibition. Synthetic biology tools, such as CRISPR-Cas9, are being increasingly employed for precise and efficient genome editing to create robust and high-performing production strains.
| Microorganism | Genetic Modification Strategy | Key Genes Targeted | Potential for Yield Improvement |
| Rhizopus oryzae | Overexpression of native pathway enzymes | Pyruvate (B1213749) carboxylase, Malate (B86768) dehydrogenase | Increased carbon flux to fumaric acid |
| Rhizopus oryzae | Disruption of byproduct pathways | Alcohol dehydrogenase | Reduced ethanol (B145695) formation, higher fumaric acid purity |
| Saccharomyces cerevisiae | Introduction of reductive TCA cycle | Fumarase, Malate dehydrogenase | Enabling fumaric acid production in a non-native host |
| Escherichia coli | Engineering of central carbon metabolism | Fumarate (B1241708) hydratase (fumB) | Enhanced conversion of malate to fumarate |
Exploration of New Catalytic Isomerization Mechanisms
The conventional method for producing fumaric acid involves the isomerization of maleic acid, its cis-isomer. While effective, this process often relies on high temperatures and sometimes harsh catalysts. A significant area of ongoing research is the exploration of new, more efficient, and environmentally benign catalytic isomerization mechanisms.
Recent advancements have seen the emergence of novel catalysts and reaction systems. Zwitterionic organocatalysts, for example, have demonstrated high efficiency in catalyzing the isomerization of maleic acid diesters to their corresponding fumaric acid diesters under mild conditions. These catalysts operate through a Michael addition-elimination mechanism, offering a promising route for stereoselective synthesis.
Furthermore, catalyst-free isomerization methods are gaining traction. Hydrothermal conversion of maleic acid to fumaric acid in water at elevated temperatures and pressures has been shown to achieve high yields without the need for any external catalyst. usda.govresearchgate.net This approach simplifies the process and eliminates catalyst-related costs and downstream purification challenges. Future research in this area will likely focus on optimizing these novel catalytic systems, understanding their mechanisms in greater detail, and exploring their applicability to a wider range of substrates and reaction conditions. The development of solid-supported catalysts for continuous flow processes is another key direction to enhance industrial viability.
Advanced Computational Modeling for Reaction Prediction
Advanced computational modeling is emerging as a powerful tool to accelerate the development and optimization of this compound production processes. A notable research gap lies in the predictive modeling of both the biological and chemical reactions involved. Future directions point towards the increased application of sophisticated computational techniques to gain deeper insights and guide experimental efforts.
In the realm of bioproduction, kinetic modeling of fermentation processes is becoming more prevalent. These models can simulate the dynamic behavior of microbial growth, substrate consumption, and product formation, helping to identify bottlenecks and optimize fermentation conditions. However, more advanced models, such as genome-scale metabolic models (GEMs), are needed to predict the effects of genetic modifications on cellular metabolism and fumaric acid production with greater accuracy.
For the chemical isomerization of maleic acid, quantum mechanical methods like Density Functional Theory (DFT) are being employed to elucidate the reaction mechanism at a molecular level. DFT calculations can be used to determine the energy barriers of different reaction pathways, identify the most stable transition states, and predict the effect of different catalysts on the reaction rate. researchgate.net This fundamental understanding is crucial for the rational design of more efficient catalysts. Additionally, Computational Fluid Dynamics (CFD) is being used to model and optimize reactor design and operating conditions for both fermentation and crystallization processes, ensuring efficient mass and heat transfer. mit.educore.ac.ukresearchgate.net
| Modeling Technique | Application in Fumaric Acid Production | Key Insights |
| Kinetic Modeling | Simulating fermentation dynamics | Optimization of process parameters (pH, temperature, substrate feed) |
| Genome-Scale Metabolic Models (GEMs) | Predicting effects of genetic modifications | Identification of gene targets for metabolic engineering |
| Density Functional Theory (DFT) | Elucidating isomerization reaction mechanisms | Rational design of novel catalysts |
| Computational Fluid Dynamics (CFD) | Optimizing reactor design and operation | Improved mixing, mass transfer, and crystallization |
Integration of Production and Downstream Processing
One promising approach is the use of in-situ product recovery (ISPR) techniques, where the fumaric acid is continuously removed from the fermenter as it is produced. This not only simplifies purification but also alleviates product inhibition, which can significantly enhance the fermentation productivity. Techniques such as simultaneous fermentation and adsorption, using resins that selectively bind fumaric acid, have shown considerable potential. core.ac.uk
Membrane-based separation processes, such as nanofiltration and electrodialysis, are also being explored for their potential to be integrated with fermentation. researchgate.net These methods can offer a more energy-efficient and environmentally friendly alternative to traditional crystallization methods. Future research will focus on developing robust and fouling-resistant membranes and optimizing the integration of these separation units with bioreactors for continuous and semi-continuous production. Techno-economic analysis of these integrated processes is also crucial to assess their commercial viability. aiche.org
Discovery of Novel Derivatives for Emerging Applications
While this compound has established applications in the food, polymer, and pharmaceutical industries, there is a continuous drive to discover novel derivatives with enhanced properties for emerging applications. This research area is focused on leveraging the unique chemical structure of fumaric acid, with its carbon-carbon double bond and two carboxylic acid groups, to synthesize new functional molecules.
A significant area of interest is the development of novel biodegradable polymers and copolymers. Fumaric acid can be used as a monomer to produce unsaturated polyesters that can be further modified or cross-linked to create materials with a wide range of properties, from flexible elastomers to rigid thermosets. acs.orgresearchgate.netmdpi.com These bio-based and potentially biodegradable polymers are being investigated for applications in packaging, agriculture, and biomedical fields. acs.org
In the pharmaceutical sector, fumaric acid esters, such as dimethyl fumarate, have already been approved for the treatment of psoriasis and multiple sclerosis. mdpi.com Ongoing research is exploring the synthesis of new ester derivatives with improved therapeutic efficacy and reduced side effects. Furthermore, fumaric acid and its derivatives are being investigated for their potential in drug delivery systems and as building blocks for scaffolds in tissue engineering due to their biocompatibility and biodegradability. acs.orgmdpi.com
| Derivative Class | Potential Applications | Key Advantages |
| Unsaturated Polyesters | Biodegradable plastics, biomedical devices | Bio-based, tunable mechanical properties |
| Novel Fumaric Acid Esters | Pharmaceuticals (e.g., anti-inflammatory, neuroprotective) | Enhanced therapeutic activity, targeted delivery |
| Fumaric Acid-based Copolymers | Drug delivery vehicles, hydrogels | Biocompatibility, controlled release |
| Functionalized Derivatives | Adhesives, coatings, resins | Improved performance characteristics |
Q & A
Q. What is the metabolic role of trans-2-butene-1,4-dicarboxylic acid in fatty acid oxidation disorders?
this compound (3-Hexenedioic acid) is an endogenous metabolite linked to dicarboxylic aciduria, a condition arising from impaired mitochondrial β-oxidation of fatty acids. Elevated urinary excretion occurs when fatty acid mobilization increases or oxidation is inhibited, as seen in metabolic disorders like medium-chain acyl-CoA dehydrogenase deficiency. This compound serves as a biomarker for diagnosing such conditions. Detection involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) of urine samples, normalized against creatinine levels .
Q. What are the solubility and stability considerations for handling this compound in experimental settings?
The compound exhibits high solubility in DMSO (55 mg/mL, 381.6 mM) but limited solubility in aqueous buffers. For long-term storage, solutions in DMSO should be aliquoted and stored at -80°C (stable for 1 year), while lyophilized powder remains stable for 3 years at -20°C. Avoid freeze-thaw cycles to prevent degradation. In biological assays, use freshly prepared solutions to minimize solvent effects (e.g., DMSO <0.1% final concentration in cell cultures) .
Q. How can researchers distinguish this compound from structurally similar dicarboxylic acids?
Analytical differentiation requires nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). The trans-configuration of the double bond (C2-C3) produces distinct coupling constants in -NMR (J ≈ 12–16 Hz for trans vs. 6–10 Hz for cis). LC-MS/MS methods with reverse-phase columns (C18) and mobile phases containing 0.1% formic acid can separate it from isomers like cis-2-butene-1,4-dicarboxylic acid .
Advanced Research Questions
Q. What experimental strategies optimize the use of this compound in liposomal drug delivery systems?
The compound’s α,β-unsaturated dicarboxylic structure enables conjugation via ester bonds to enhance drug solubility and stability. For example, PTX-trans-2-butene-1,4-dicarboxylic acid (PTX-DA) derivatives were synthesized for remote loading into liposomes. Key steps include:
- Activation of carboxyl groups : Use N-hydroxysuccinimide (NHS) or carbodiimide crosslinkers.
- Liposome formulation : Employ pH-gradient remote loading (e.g., ammonium sulfate) to achieve >95% encapsulation efficiency.
- Stability testing : Monitor drug leakage under physiological conditions (PBS, 37°C) over 72 hours. Challenges include byproduct formation during synthesis, necessitating purification via preparative HPLC or column chromatography .
Q. How can structural modifications of this compound improve its utility in metal-organic frameworks (MOFs)?
While not directly studied for this compound, insights from analogous dicarboxylic acids (e.g., benzene-1,4-dicarboxylic acid in Co-MOFs) suggest:
- Coordination geometry : The rigid trans-configuration favors linear coordination with transition metals (e.g., Fe, Mn), enhancing framework stability.
- Conductivity tuning : Substitution with electron-withdrawing groups (e.g., sulfhydryl) can increase electrical conductivity by 6 orders of magnitude, as seen in Fe(DSBDC) MOFs.
- Synthesis : Hydrothermal methods at 120–150°C for 24–48 hours yield crystalline MOFs with high surface area (>1000 m/g) .
Q. How should researchers resolve contradictions in urinary excretion data for this compound across metabolic studies?
Discrepancies may arise from:
- Sample preparation : Inadequate acidification of urine can lead to metabolite degradation. Stabilize samples with 6 M HCl immediately after collection.
- Dietary confounders : Control for intake of medium-chain triglycerides, which transiently elevate dicarboxylic acids.
- Analytical variability : Cross-validate results using orthogonal methods (e.g., GC-MS vs. enzymatic assays). Normalize excretion rates to creatinine and adjust for renal function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
